molecular formula C19H17NO4 B4393905 ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate

ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate

Cat. No. B4393905
M. Wt: 323.3 g/mol
InChI Key: DZOZKEPKLSPGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate, also known as EIBE, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. EIBE is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by EIBE leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.

Mechanism of Action

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate acts as a selective inhibitor of VMAT2, which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.
Biochemical and Physiological Effects
The depletion of neurotransmitters caused by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate can have various biochemical and physiological effects. For example, dopamine depletion can lead to motor deficits, while serotonin depletion can affect mood and anxiety. Norepinephrine depletion can affect arousal and attention.

Advantages and Limitations for Lab Experiments

The use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in lab experiments has several advantages. It allows for the selective depletion of specific neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes. However, there are also limitations to the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate. It can be toxic to cells at high concentrations, and its effects may not be specific to VMAT2 inhibition.

Future Directions

There are several future directions for the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in research. One direction is the investigation of the roles of specific neurotransmitters in various neurological and psychiatric disorders. Another direction is the development of more selective VMAT2 inhibitors that can be used to study the functions of specific monoamine systems. Additionally, the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in combination with other research tools, such as optogenetics and chemogenetics, may provide new insights into the roles of neurotransmitters in behavior and cognition.

Scientific Research Applications

Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used in several studies to investigate the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. For example, ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used to study the effects of dopamine depletion on motor behavior in animal models of Parkinson's disease. ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has also been used to investigate the role of serotonin in the regulation of mood and anxiety.

properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-14(10-8-13)24-12-18(21)16-11-20-17-6-4-3-5-15(16)17/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOZKEPKLSPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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